Crystal Structure Analysis of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Guide to Supramolecular Assembly and X-Ray Diffraction Workflows
Crystal Structure Analysis of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Guide to Supramolecular Assembly and X-Ray Diffraction Workflows
Executive Summary
3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid (CAS: 2219371-77-2) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of peptidomimetics and bioactive small molecules. The solid-state characterization of this compound is critical for drug development professionals, as its physical properties—dictated by its crystal packing—directly influence its solubility, stability, and reactivity.
This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind crystallization strategies, data collection parameters, and structure solution algorithms, this guide establishes a self-validating protocol for elucidating the supramolecular architecture of halogenated isoxazole-carboxylic acids.
Molecular Properties & Crystallization Strategy
The molecular structure of 3-(chloromethyl)-1,2-oxazole-4-carboxylic acid presents three distinct interaction sites that dictate its crystal packing:
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Carboxylic Acid Group: Acts as a strong hydrogen bond donor and acceptor, heavily favoring the formation of centrosymmetric R22(8) inversion dimers.
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Isoxazole Ring: A planar, electron-deficient heteroaromatic system capable of participating in π−π stacking and weak C−H⋯N/O interactions.
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Chloromethyl Group: Introduces steric bulk and a highly polarizable halogen atom, creating the potential for halogen bonding ( C−Cl⋯O/N ) which competes with traditional hydrogen bonding networks.
Causality in Solvent Selection and Polymorphism
The choice of crystallization solvent is not arbitrary; it is a thermodynamic tuning parameter. Polar aprotic solvents (e.g., ethyl acetate, methyl tert-butyl ether) are preferred because they solubilize the compound without outcompeting the carboxylic acid functional group for hydrogen bonding.
Furthermore, isoxazole-4-carboxylic acid derivatives are highly prone to polymorphism. Mechanical stress, such as grinding or milling, imparts sufficient energy to overcome the low rotational energy barriers of the sp3−sp2 single bonds connecting the isoxazole ring to its substituents. As demonstrated in related azetidinyl-isoxazole-carboxylic acid derivatives, this mechanical input can trigger a polymorphic transition from a metastable linear supramolecular synthon to a thermodynamically stable centrosymmetric dimer[1].
Workflow for crystallization and mechanochemical polymorphic screening.
Experimental Protocols: Single-Crystal X-Ray Diffraction
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for SCXRD analysis.
Phase I: Crystal Mounting and Data Collection
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Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces (e.g., a small parallelepiped) devoid of macroscopic defects or twinning.
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Mounting: Coat the crystal in a perfluoropolyether cryo-oil to prevent dehydration and oxidation, then mount it on a MiTeGen loop.
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Cryocooling (100 K): Immediately transfer the mounted crystal to the diffractometer equipped with a liquid nitrogen cryostream.
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Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is crucial for resolving the exact position of the carboxylic acid proton and mitigating potential rotational disorder of the chloromethyl group.
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Data Acquisition: Utilize Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
Phase II: Structure Solution and Refinement
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Data Reduction: Integrate the raw diffraction frames using software such as CrysAlisPro or APEX3. Apply empirical absorption corrections using spherical harmonics (multi-scan method).
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Structure Solution (SHELXT): Solve the phase problem using SHELXT[2].
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Causality: SHELXT employs a dual-space algorithm that expands the reflection data to the P1 space group. It tests all space groups within the specified Laue group to find the one most consistent with the P1 phases[2]. This prevents user bias and automatically handles pseudo-symmetry—a common artifact in planar heterocyclic systems.
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Structure Refinement (Olex2): Import the .ins and .hkl files into Olex2[3].
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Causality: Olex2 provides a comprehensive graphical user interface that seamlessly links the SHELXL refinement engine with real-time electron density mapping[3]. Refine the structure using full-matrix least-squares on F2 .
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Hydrogen Atom Treatment: Locate the carboxylic acid proton in the difference Fourier map and refine it freely to validate the hydrogen-bonding network. Constrain the isoxazole and chloromethyl hydrogen atoms to riding models ( Uiso(H)=1.2Ueq(C) ).
Step-by-step SCXRD data processing, solution, and refinement pipeline.
Data Presentation & Structural Analysis
Upon successful refinement, the crystallographic parameters must be tabulated for comparative analysis. Below is a representative data summary for the stable polymorph of 3-(chloromethyl)-1,2-oxazole-4-carboxylic acid, reflecting typical values for this class of compounds.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value | Parameter | Value |
| Chemical Formula | C5H4ClNO3 | Volume ( V ) | ~ 610.5 Å 3 |
| Formula Weight | 161.54 g/mol | Calculated Density ( ρ ) | ~ 1.75 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.52 mm −1 |
| Crystal System | Monoclinic | F(000) | 328 |
| Space Group | P21/c | Goodness-of-fit on F2 | 1.045 |
| Unit Cell Dimensions | a≈7.2 Å, α=90∘ b≈11.5 Å, β≈98∘ c≈7.5 Å, γ=90∘ | Final R indices [I>2σ(I)] | R1=0.032 , wR2=0.085 |
| Z (Molecules/cell) | 4 | Largest diff. peak/hole | 0.35 / -0.28 e·Å −3 |
Supramolecular Architecture
The self-validating nature of the structural model is confirmed by analyzing the packing motifs. In the stable monoclinic form, the molecules typically adopt a nearly planar conformation (excluding the chlorine atom). The primary driving force of the crystal packing is the formation of O−H⋯O hydrogen bonds between the carboxylic acid groups, generating an R22(8) inversion dimer.
Secondary interactions include weak C−H⋯N contacts from the isoxazole ring and potential C−Cl⋯O halogen bonding. The interplay between these forces dictates the ultimate stability of the polymorph and explains why mechanical grinding can force the crystal into alternative packing arrangements by disrupting the weaker halogen and π−π interactions[1].
References
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Konovalova, I. S., Shaposhnyk, A. M., Baumer, V. N., Chalyk, B. A., & Shishkina, S. V. (2022). "Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(3), 510-519. URL: [Link]
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. and Puschmann, H. (2009) OLEX2 A Complete Structure Solution, Refinement and Analysis Program. Journal of Applied Crystallography, 42, 339-341. - References - Scientific Research Publishing [scirp.org]
